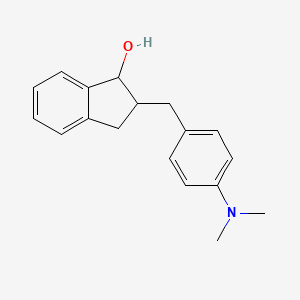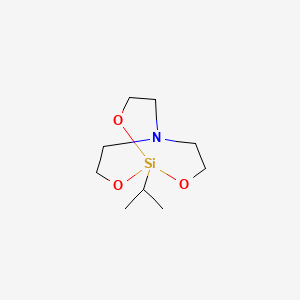![molecular formula C14H20N2O3 B14741790 n-[(2-Methoxyphenyl)carbamoyl]hexanamide CAS No. 6302-78-9](/img/structure/B14741790.png)
n-[(2-Methoxyphenyl)carbamoyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methoxyphenyl)carbamoyl]hexanamide is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a hexanamide backbone linked to a 2-methoxyphenyl group through a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]hexanamide typically involves the reaction of 2-methoxyaniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
N-[(2-Methoxyphenyl)carbamoyl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-[(2-Methoxyphenyl)carbamoyl]butanamide
- N-[(2-Methoxyphenyl)carbamoyl]pentanamide
- N-[(2-Methoxyphenyl)carbamoyl]heptanamide
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]hexanamide is unique due to its specific hexanamide backbone, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
特性
CAS番号 |
6302-78-9 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)carbamoyl]hexanamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-10-13(17)16-14(18)15-11-8-6-7-9-12(11)19-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,17,18) |
InChIキー |
SLDSNOIRXRHDOG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


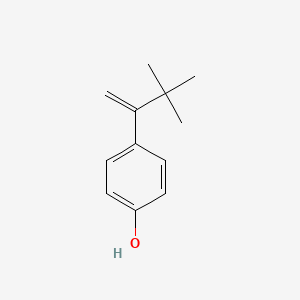
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
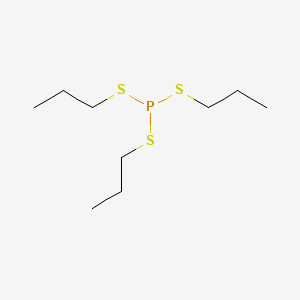
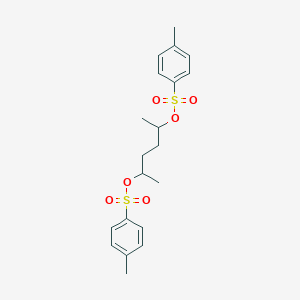

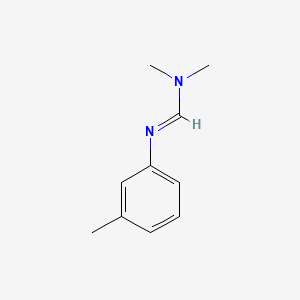
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
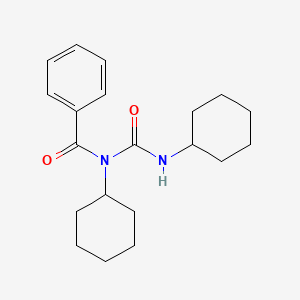
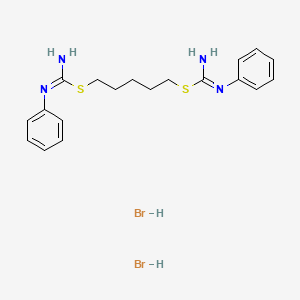
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
